2-(3-(Amino(4-chlorophenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol
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Overview
Description
2-(3-(Amino(4-chlorophenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol is a complex organic compound that features a triazole ring, a phenol group, and a chlorinated aromatic amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Amino(4-chlorophenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol typically involves multi-step organic reactions. One common method involves the formation of the triazole ring through a cyclization reaction, followed by the introduction of the phenol and chlorophenyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Amino(4-chlorophenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the nitro group can produce amines.
Scientific Research Applications
2-(3-(Amino(4-chlorophenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-(Amino(4-chlorophenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(Amino(4-bromophenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol
- 2-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol
- 2-(3-(Amino(4-methylphenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol
Uniqueness
The uniqueness of 2-(3-(Amino(4-chlorophenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom, for example, can enhance its electron-withdrawing effects, potentially increasing its potency as an enzyme inhibitor or altering its physical properties.
Properties
Molecular Formula |
C15H13ClN4O |
---|---|
Molecular Weight |
300.74 g/mol |
IUPAC Name |
2-[5-[amino-(4-chlorophenyl)methyl]-1H-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C15H13ClN4O/c16-10-7-5-9(6-8-10)13(17)15-18-14(19-20-15)11-3-1-2-4-12(11)21/h1-8,13,21H,17H2,(H,18,19,20) |
InChI Key |
HPBHTDXWRSSZNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=N2)C(C3=CC=C(C=C3)Cl)N)O |
Origin of Product |
United States |
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